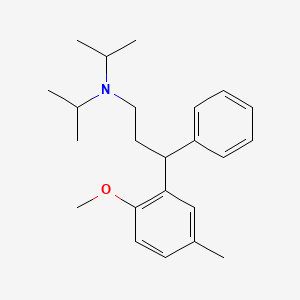
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl-
概要
説明
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- is a complex organic compound with a unique structure that includes a benzene ring, a propanamine chain, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- typically involves multiple steps, including the formation of the benzene ring, the introduction of the propanamine chain, and the addition of the methoxy and methyl groups. Common reagents used in these reactions include halogenated benzene derivatives, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and alkylating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- include other benzenepropanamine derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl- lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses.
特性
分子式 |
C23H33NO |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3 |
InChIキー |
CCXFTVHDCYNKJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
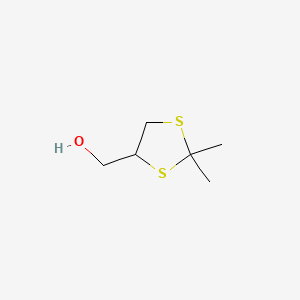
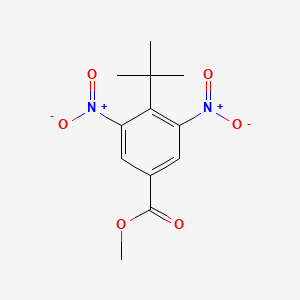

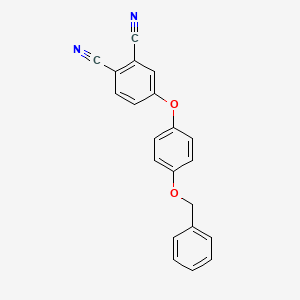
![2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B8801643.png)
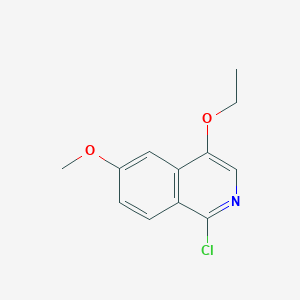

![(1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B8801679.png)
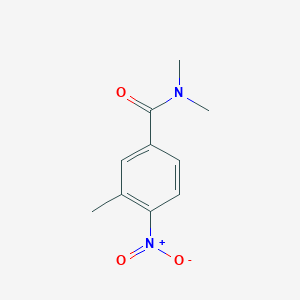
![[1,2,5]Thiadiazolo[3,4-f]quinoxaline-7,8-diol](/img/structure/B8801702.png)
![8-Benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8801718.png)
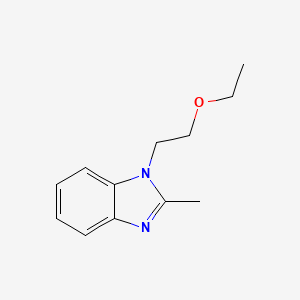
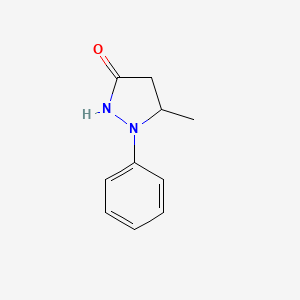
![Pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8801736.png)
